2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride
CAS No.: 1314904-62-5
Cat. No.: VC7203191
Molecular Formula: C7H16ClN
Molecular Weight: 149.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314904-62-5 |
|---|---|
| Molecular Formula | C7H16ClN |
| Molecular Weight | 149.66 |
| IUPAC Name | 2-(1-methylcyclobutyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-7(5-6-8)3-2-4-7;/h2-6,8H2,1H3;1H |
| Standard InChI Key | GXFHFIQGZCHSHK-UHFFFAOYSA-N |
| SMILES | CC1(CCC1)CCN.Cl |
Introduction
2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic amines. It is a hydrochloride salt of the amine 2-(1-methylcyclobutyl)ethan-1-amine, which is characterized by its cyclobutyl ring structure attached to an ethanamine chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
While specific synthesis methods for 2-(1-methylcyclobutyl)ethan-1-amine hydrochloride are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving cyclobutyl derivatives and ethanamine precursors. The applications of such compounds can range from pharmaceuticals to chemical intermediates, depending on their reactivity and biological activity.
Safety and Handling
Safety data for this specific compound is limited, but hydrochloride salts of amines generally require careful handling due to potential irritant properties. Common precautions include wearing protective gear and ensuring good ventilation when handling these substances.
Data Tables
Given the limited specific data available for 2-(1-methylcyclobutyl)ethan-1-amine hydrochloride, we can look at related compounds for comparative purposes:
| Compound | Molecular Formula | Molecular Weight | SMILES |
|---|---|---|---|
| 2-(3-Methylcyclobutyl)ethan-1-amine | C7H15N | 113.20 g/mol | CC1CC(C1)CCN |
| 2-(1-Methylcyclopropyl)ethan-1-amine | C6H13N | - | CC1(CC1)CCN |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume